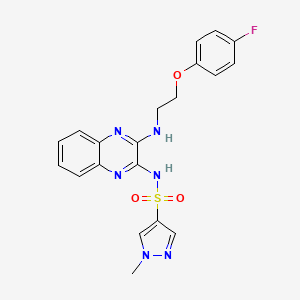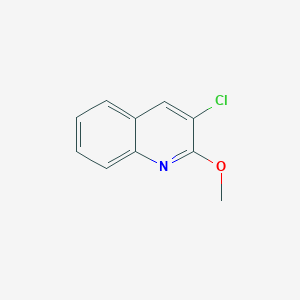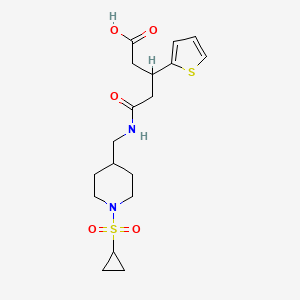![molecular formula C9H10ClN3O2 B3015984 N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide CAS No. 869947-04-6](/img/structure/B3015984.png)
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide typically involves the reaction of 4-chlorobenzylamine with formic acid hydrazide under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization .
Analyse Des Réactions Chimiques
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide undergoes various chemical reactions, including:
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparaison Avec Des Composés Similaires
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)acetamide: This compound has a similar structure but differs in the functional group attached to the hydrazine moiety.
N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)benzamide: This compound has a benzamide group instead of a formamide group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-hydrazinyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-3-1-6(2-4-7)5-12-8(14)9(15)13-11/h1-4H,5,11H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLQZCHWSEKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015907.png)

![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B3015911.png)

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3015913.png)
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-octylprop-2-enamide](/img/structure/B3015921.png)
![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3015923.png)
